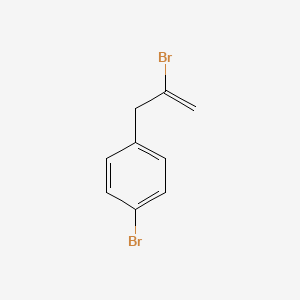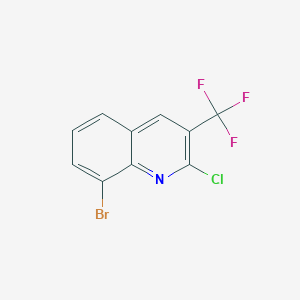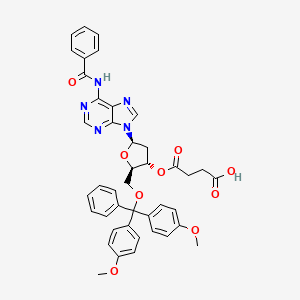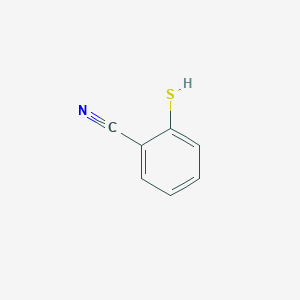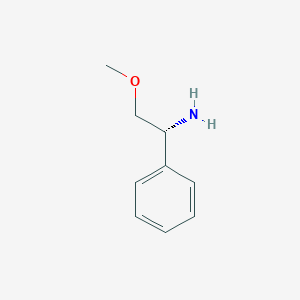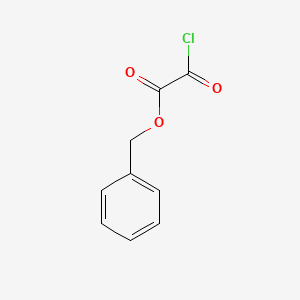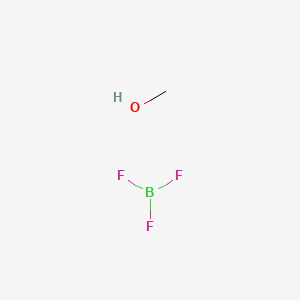
三氟化硼甲醇
描述
Boron trifluoride methanol, also known as Trifluoroborane or BF3-MeOH, is a solution with the molecular formula BF3·MeOH and a molecular weight of 99.85 . It is primarily used as an esterification reagent and is a powerful acidic catalyst for the esterification of fatty acids . It can easily cleave acetylated dyes, resulting in free amino groups .
Synthesis Analysis
Boron trifluoride methanol is commonly used in the preparation of ester derivatives of fatty acids for chromatographic analysis . It is also used in the deactylation of acetanilides . The complex heat of BF3 with methanol was measured to be 49.2 and 58.1 kJ/mol when the molar ratio of BF3 to methanol was 1:2 and 1:1, respectively .
Chemical Reactions Analysis
Boron trifluoride methanol is used as a catalyst in the esterification of fatty acids . It is also used in the trans-esterification of vegetable oils to form biodiesel .
Physical And Chemical Properties Analysis
Boron trifluoride methanol is a liquid with a density of 0.859 g/mL at 25 °C . It has a concentration of 12-16% (titration by NaOH) and 14% in methanol .
科学研究应用
Catalysis in Esterification Reactions
BF3·MeOH is a powerful acidic catalyst commonly used in esterification processes. It facilitates the formation of esters from carboxylic acids and alcohols, which is a fundamental reaction in organic synthesis. This reagent is particularly effective due to its strong Lewis acid properties, making it a preferred choice for synthesizing esters in laboratory and industrial settings .
Synthesis of Biodiesel
In the field of renewable energy, BF3·MeOH catalyzes the transesterification of vegetable oils to form biodiesel . This process involves the conversion of triglycerides into methyl esters, which are used as a biofuel. The efficiency of BF3·MeOH in this reaction makes it an important reagent for research into sustainable fuel sources.
Deacetylation of Acetanilides
BF3·MeOH is utilized in the deacetylation of acetanilides, a reaction that removes acetyl groups from molecules . This is particularly useful in the purification of compounds and in the preparation of samples for further analysis or chemical reactions.
Preparation of Fatty Acid Methyl Esters (FAMEs)
The preparation of FAMEs is another significant application of BF3·MeOH. FAMEs are important for various analytical techniques, such as gas chromatography, where they are used as standards or for the analysis of fatty acid compositions in different samples .
Synthesis of Cyanine Dyes
BF3·MeOH plays a crucial role in the synthesis of cyanine dyes, which are used in a variety of imaging and fluorescence applications . These dyes are valuable in biological research for staining and visualization of cells and tissues.
Mild Deacetylation of Amines
In pharmaceutical research, BF3·MeOH is employed for the mild deacetylation of amines . This gentle approach is essential for maintaining the integrity of sensitive molecules during the modification process.
Lewis Acid in Organic Synthesis
As a Lewis acid, BF3·MeOH is used in various organic synthesis reactions, such as the preparation of geminal bis-peroxides from ketals and enol ethers with tert-butyl hydroperoxide . This showcases its utility in creating complex organic molecules.
Analytical Chemistry Applications
Lastly, BF3·MeOH serves as a reagent for the gas chromatography (GC) analysis of ritalinic acid and other compounds . Its role in analytical chemistry is vital for the accurate measurement and identification of substances in various samples.
作用机制
Target of Action
Boron trifluoride methanol (BF3-MeOH) primarily targets carboxylic acids and acetylated dyes . It acts as a powerful acidic catalyst for the esterification of fatty acids . In the case of acetylated dyes, it cleaves the acetyl groups, resulting in free amino groups .
Mode of Action
The interaction of BF3-MeOH with its targets involves esterification and deacetylation processes . In esterification, BF3-MeOH facilitates the reaction between carboxylic acids and alcohols to form esters . In deacetylation, it cleaves the acetyl groups from acetylated dyes, resulting in free amino groups .
Biochemical Pathways
The primary biochemical pathway affected by BF3-MeOH is the esterification of fatty acids . This process is crucial in the production of biodiesel, where BF3-MeOH catalyzes the transesterification of vegetable oils . The downstream effect of this pathway is the production of biodiesel, a renewable source of energy .
Pharmacokinetics
It’s important to note that bf3-meoh is a highly reactive compound and should be handled with care to prevent exposure .
Result of Action
The molecular and cellular effects of BF3-MeOH’s action primarily involve the transformation of target molecules. In the case of carboxylic acids, BF3-MeOH facilitates their conversion into esters . For acetylated dyes, BF3-MeOH cleaves the acetyl groups, resulting in free amino groups .
Action Environment
The action of BF3-MeOH can be influenced by environmental factors such as temperature and the presence of other reactants. For instance, the esterification process catalyzed by BF3-MeOH is typically carried out under heat . Moreover, the concentration of BF3-MeOH can also affect its reactivity . It’s also worth noting that BF3-MeOH should be stored at a temperature of 2-8°C to maintain its stability .
安全和危害
Boron trifluoride methanol is highly flammable and toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage, and is fatal if inhaled . It also causes damage to organs, specifically the eyes and the central nervous system . It should be handled with personal protective equipment, and exposure should be avoided .
未来方向
Boron trifluoride methanol is widely used in the pharmaceutical industry . Its complex heat is an important parameter in the production of the BF3-methanol complex and can be helpful in determining the heat exchange in the complexation column . The BF3-methanol complex is safer, more stable, and easier to store, making it a more suitable raw material for preparing enriched boric acid .
属性
IUPAC Name |
methanol;trifluoroborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O.BF3/c1-2;2-1(3)4/h2H,1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXYCUKPDAAYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4BF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Boron, trifluoro(methanol)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoro(methanol)boron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18232 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
19.5 [mmHg] | |
| Record name | Trifluoro(methanol)boron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18232 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
373-57-9, 2802-68-8 | |
| Record name | Boron, trifluoro(methanol)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoro(methanol)boron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydrogen trifluoromethoxyborate(1-), compound with methanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of boron trifluoride methanol complex?
A1: Boron trifluoride methanol complex, often represented as BF3·CH3OH, has a molecular formula of CH3BF3O. Its molecular weight is 113.89 g/mol.
Q2: Is there any spectroscopic data available for boron trifluoride methanol complex?
A2: While the provided research papers do not directly delve into detailed spectroscopic analysis of BF3·CH3OH, they utilize techniques like gas chromatography-mass spectrometry (GC-MS) after derivatization reactions involving the complex. [, , ] This implies the compound's suitability for GC-MS analysis after appropriate modification. Additionally, nuclear magnetic resonance (NMR) studies have been conducted on the boron trifluoride-methanol system, revealing information about exchange reactions and complex formation. []
Q3: What is the primary use of boron trifluoride methanol complex in the context of the provided research?
A3: The research predominantly employs boron trifluoride methanol complex as a catalyst for esterification and transesterification reactions, particularly in fatty acid analysis. [, , , , , , ]
Q4: How does boron trifluoride methanol complex facilitate esterification?
A4: BF3·CH3OH acts as a Lewis acid catalyst. The boron atom in BF3, being electron-deficient, readily accepts an electron pair from the oxygen atom of the carboxylic acid group. This interaction polarizes the carboxylic acid, making it more susceptible to nucleophilic attack by methanol, leading to ester formation. [, ]
Q5: Are there any concerns regarding the selectivity of boron trifluoride methanol complex in these reactions?
A5: Research highlights the potential for isomerization of certain fatty acids, particularly conjugated dienes and trienes, during the derivatization process with BF3·CH3OH. [] While suitable for many applications, alternative methods like the use of sodium methoxide in methanol (NaOCH3/MeOH) or tetramethylguanidine in methanol (TMG/MeOH) are suggested when working with susceptible fatty acids to minimize isomerization. []
Q6: In what specific applications is boron trifluoride methanol complex used for analysis?
A6: The research demonstrates its use in analyzing various sample types, including:
- Food products: Determining fatty acid profiles in hydrogenated soybean oil, [] edible oils, [] pearlescent agents, [] and savory snack products containing olestra. []
- Biological samples: Analyzing fatty acid composition in human placenta, [] bean sprouts, [] infant feces, [] blood serum, [] and plant materials. [, ]
- Other applications: Quantifying adipic acid esters in PVC films [] and determining isopropyl citrates in edible oil. []
Q7: What analytical techniques are commonly employed with boron trifluoride methanol complex?
A9: Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the primary analytical technique used after derivatizing analytes with BF3·CH3OH. [, , , , , ] This approach enables separation and identification of individual fatty acid methyl esters, providing insights into the fatty acid composition of various samples.
Q8: Are there alternative methods to using boron trifluoride methanol complex for fatty acid analysis?
A8: Yes, alternative methods exist, and their suitability depends on the specific analytes and potential for artifact formation. Some examples include:
- Acetyl chloride: This reagent offers another option for derivatization, but its efficacy and potential for artifact formation should be assessed. []
- Base-catalyzed transesterification: Methods utilizing sodium methoxide or tetramethylguanidine in methanol provide alternatives, particularly when analyzing conjugated fatty acids prone to isomerization with BF3·CH3OH. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

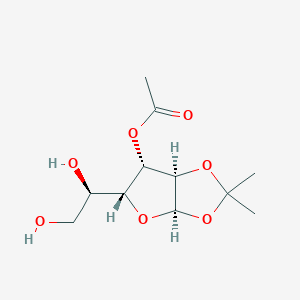
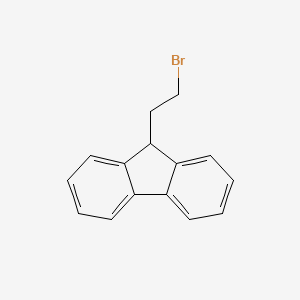

![({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride](/img/structure/B1278790.png)
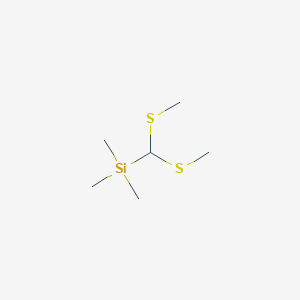

![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)
